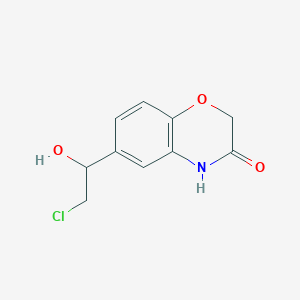![molecular formula C16H14N2O4S B2847980 7-hydroxy-N-(4-methoxybenzyl)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide CAS No. 1251705-32-4](/img/structure/B2847980.png)
7-hydroxy-N-(4-methoxybenzyl)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “7-hydroxy-N-(4-methoxybenzyl)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide” is a derivative of 7-hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamide . It has been shown to act at the CB2 receptor either as agonists or as inverse agonists/antagonists in vitro and to have anti-osteoarthritic activity in vivo .
Synthesis Analysis
The synthesis of this compound involves a series of chemical reactions. A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . Another study discusses the use of 4-methoxybenzyl (PMB) ester as a protecting group, which may be readily introduced in high yield under a number of mild reaction conditions .Molecular Structure Analysis
The molecular structure of this compound is complex and involves several functional groups. The compound is a derivative of 7-hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamide, which suggests it contains a pyrazolo[4,3-b]pyridine core with a carboxamide group at the 6-position .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex. A study discusses the challenging coupling of 2-pyridyl nucleophiles with (hetero)aryl electrophiles . Another study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Physical And Chemical Properties Analysis
The compound has a molecular weight of 364.4 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a complexity of 624 and a topological polar surface area of 78.9 Ų .Mechanism of Action
Target of Action
The primary target of this compound is the Cannabinoid Type 2 Receptor (CB2R) . The CB2R is a part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including pain sensation, mood, and memory .
Mode of Action
The compound interacts with the CB2R either as an agonist or as an inverse agonist/antagonist . This means it can either activate the receptor to produce a physiological response or block the receptor and prevent it from being activated .
Pharmacokinetics
It’s worth noting that the compound’s solubility could be influenced by its tautomeric equilibrium, which results in the formation of a strong intramolecular hydrogen bonding network .
Result of Action
The molecular and cellular effects of this compound’s action depend on whether it acts as an agonist or antagonist at the CB2R. As an agonist, it could potentially alleviate pain and reduce inflammation by activating the CB2R . As an antagonist, it could potentially block the effects of endogenous cannabinoids, leading to different physiological outcomes .
Action Environment
Factors such as ph could potentially affect the compound’s solubility and therefore its bioavailability .
Future Directions
The compound has shown potential as a therapeutic agent for a variety of diseases due to its activity at the CB2 receptor . Future research could focus on further developing this class of selective CB2 ligands . Additionally, the compound’s anti-osteoarthritic activity suggests potential applications in the treatment of osteoarthritis .
properties
IUPAC Name |
7-hydroxy-N-[(4-methoxyphenyl)methyl]-5-oxo-4H-thieno[3,2-b]pyridine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S/c1-22-10-4-2-9(3-5-10)8-17-15(20)12-13(19)14-11(6-7-23-14)18-16(12)21/h2-7H,8H2,1H3,(H,17,20)(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMNZBKSJYAHEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=C(C3=C(C=CS3)NC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Ethyl-N-[2-(5-nitro-1,3-dihydroisoindol-2-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2847898.png)
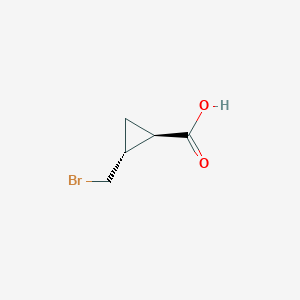
![N-[1-(5-Bromo-2-fluorophenyl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2847901.png)

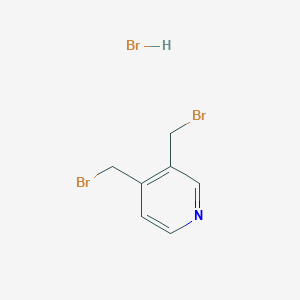
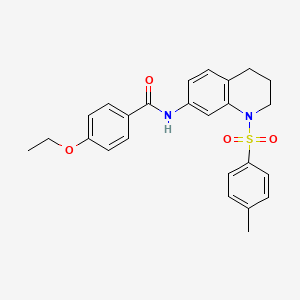
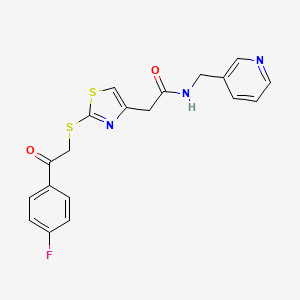

![(3,4-dimethoxyphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2847910.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2847912.png)
![N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2847913.png)
![tert-Butyl 7-bromo-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate](/img/structure/B2847914.png)
